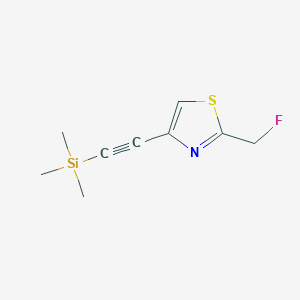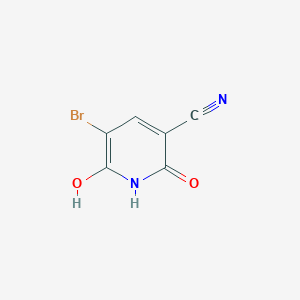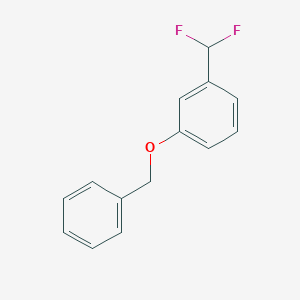![molecular formula C8H4BrCl2N3O B13701408 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes bromine, chlorine, and methoxy substituents, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine typically involves multi-step organic reactionsFor instance, the pyridopyrimidine core can be synthesized using a condensation reaction between a pyridine derivative and a pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its oxidation state and potentially leading to the formation of new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride for reduction), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .
Aplicaciones Científicas De Investigación
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (bromine, chlorine, and methoxy groups) play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine include other pyridopyrimidine derivatives with different substituents, such as:
- 7-Chloro-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine
- 7-Bromo-2,4-dichloro-6-hydroxy-pyrido[3,2-D]pyrimidine
- 7-Bromo-2,4-dichloro-6-ethoxy-pyrido[3,2-D]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4BrCl2N3O |
|---|---|
Peso molecular |
308.94 g/mol |
Nombre IUPAC |
7-bromo-2,4-dichloro-6-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3O/c1-15-7-3(9)2-4-5(13-7)6(10)14-8(11)12-4/h2H,1H3 |
Clave InChI |
FNKSJNYHJKUCNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=N1)C(=NC(=N2)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


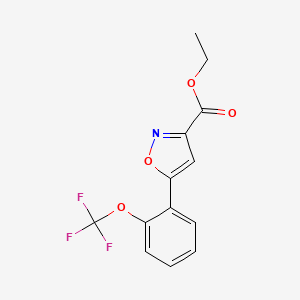
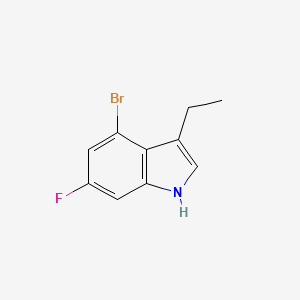
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
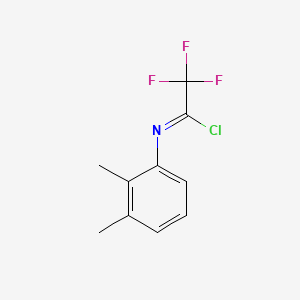
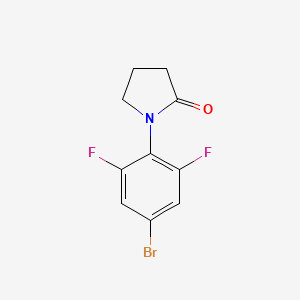

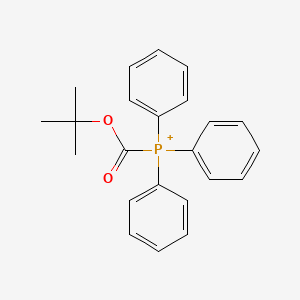
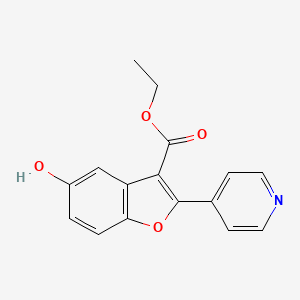

![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)

